molecular formula C10H7Cl2N3O B11788645 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide

1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B11788645
M. Wt: 256.08 g/mol
InChI Key: IMBMVQZBYVUIAS-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H7Cl2N3O

Molecular Weight

256.08 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)imidazole-4-carboxamide

InChI

InChI=1S/C10H7Cl2N3O/c11-6-1-2-7(12)9(3-6)15-4-8(10(13)16)14-5-15/h1-5H,(H2,13,16)

InChI Key

IMBMVQZBYVUIAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(N=C2)C(=O)N)Cl

Origin of Product

United States

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